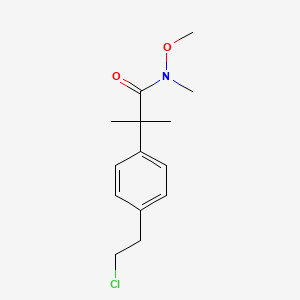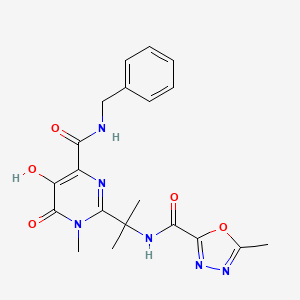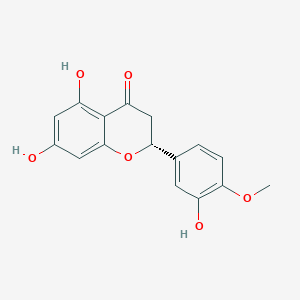
4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroethyl group attached to a phenyl ring, which is further connected to a methoxy and dimethylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide can be achieved through a multi-step process. One common method involves the reaction of 2-chloroethylbenzene with a suitable amide precursor under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, under basic conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, dichloromethane, 0-25°C.
Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Major Products
Nucleophilic Substitution: Substituted amides or thioethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
科学的研究の応用
4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the interaction of chloroethyl-containing compounds with biological systems, including their mechanism of action and toxicity.
作用機序
The mechanism of action of 4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy. The compound may also interact with proteins and enzymes, affecting their function and leading to cell death.
類似化合物との比較
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy with a similar chloroethyl group.
Melphalan: Another alkylating agent with structural similarities.
Cyclophosphamide: A widely used chemotherapeutic agent with a chloroethyl group.
Uniqueness
4-(2-Chloroethyl)-N-methoxy-N,alpha,alpha-trimethyl-benzeneacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and dimethylpropanamide moieties may enhance its solubility and stability compared to other similar compounds.
特性
IUPAC Name |
2-[4-(2-chloroethyl)phenyl]-N-methoxy-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,13(17)16(3)18-4)12-7-5-11(6-8-12)9-10-15/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTLLYOYYVBGDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCCl)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)

